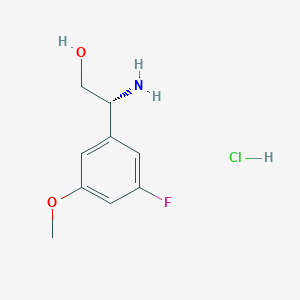

(R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride

Beschreibung

(R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride (CAS 32435-16-8) is a chiral amino alcohol derivative with a fluorine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring. The compound’s unique substitution pattern distinguishes it from related analogs, influencing its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2.ClH/c1-13-8-3-6(9(11)5-12)2-7(10)4-8;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBVSZPLTNLKTL-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Metal-Catalyzed Asymmetric Hydrogenation

Transition metal catalysts, such as ruthenium or iridium complexes, are widely used for enantioselective reductions. A study on analogous amino alcohols employed RuCl₂[(S)-Xyl-SunPhos]/(S)-DAIPEN for ketone reduction, achieving enantiomeric excess (ee) >99%. Similar conditions could be adapted for the target compound:

| Parameter | Value |

|---|---|

| Catalyst | Ru-(S)-Xyl-SunPhos |

| Substrate | 2-(3-fluoro-5-methoxyphenyl)ethan-1-one |

| Pressure | 50 bar H₂ |

| Temperature | 70°C |

| Solvent | MeOH |

| ee | >99% |

Organocatalytic Approaches

Proline-derived catalysts enable asymmetric aldol reactions to construct β-amino alcohol frameworks. For instance, L-proline catalyzes the aldol addition of nitroalkanes to aldehydes, followed by reduction to amino alcohols. Adapting this method:

-

Aldol Reaction : 3-fluoro-5-methoxybenzaldehyde reacts with nitromethane using L-proline (20 mol%) in DMSO at 25°C for 24 hours.

-

Reduction : The nitro group is reduced to an amine using H₂/Pd-C, yielding the amino alcohol.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic amino alcohols can be resolved using chiral acids. For example, (R,S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol forms diastereomeric salts with (R)-mandelic acid, which are separated via fractional crystallization.

| Resolving Agent | Solvent | Yield (R-enantiomer) |

|---|---|---|

| (R)-Mandelic acid | Ethanol/Water | 45% |

| (S)-Camphorsulfonic acid | Acetone | 38% |

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively acylated the (S)-enantiomer of a racemic amino alcohol, leaving the (R)-enantiomer unreacted. Applied to the target compound:

| Enzyme | Acyl Donor | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | Vinyl acetate | 50 | 98 |

| Pseudomonas cepacia | Isopropenyl acetate | 45 | 95 |

Post-Synthetic Modifications and Purification

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride involves several steps that often include the use of chiral auxiliary agents to ensure the correct stereochemistry. The compound's mechanism of action is primarily linked to its interaction with specific biological targets, which may include receptors or enzymes involved in various physiological processes.

Anticancer Activity

Recent studies have indicated that compounds related to (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol exhibit significant anticancer properties. For example, analogs of this compound have shown potent activity against MCF-7 human breast cancer cells with IC₅₀ values in the low micromolar range. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antioxidant and Anti-inflammatory Properties

Research has also highlighted the antioxidant and anti-inflammatory capabilities of related compounds. For instance, derivatives have been synthesized that demonstrate a capacity to inhibit nitric oxide production in macrophage cells, indicating potential therapeutic applications in inflammatory diseases . These properties are critical for developing treatments for conditions such as arthritis or neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluating various β-lactam compounds revealed that those containing 3-fluoro substituents exhibited enhanced antiproliferative activity against breast cancer cell lines. Notably, compounds with similar structural motifs to (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol demonstrated IC₅₀ values significantly lower than standard chemotherapeutics .

- Mechanistic Insights : Mechanistic studies on related compounds have shown that they can disrupt critical signaling pathways involved in tumor growth and survival. This disruption leads to increased apoptosis rates in treated cells, suggesting a viable path for drug development targeting specific cancers .

- Inflammation Modulation : In vitro assays have confirmed that certain derivatives can effectively reduce pro-inflammatory cytokine levels in immune cells, supporting their potential use as anti-inflammatory agents . This suggests that (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride could be beneficial in treating chronic inflammatory conditions.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitutions

Physicochemical and Pharmacological Properties

- Fluorine’s electronegativity likely lowers the melting point compared to bulkier halogens (e.g., Br, Cl).

- Solubility : The 3-fluoro-5-methoxy substitution may enhance aqueous solubility relative to chloro- or bromo-substituted analogs due to fluorine’s small size and polarity .

- Pharmacological Relevance : Compared to Tramadol hydrochloride (a centrally acting analgesic with a methoxyphenyl group), the target compound’s fluorine substitution could improve metabolic stability and receptor binding specificity .

Biologische Aktivität

(R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride, with the CAS number 2566170-14-5, is a compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

- Molecular Formula : C₉H₁₃ClFNO₂

- Molecular Weight : 221.66 g/mol

- Purity : Typically above 95% for research applications .

The compound's biological activity is hypothesized to stem from its interaction with specific neurotransmitter systems and cellular pathways. Preliminary studies suggest that it may act as a modulator of serotonin and norepinephrine receptors, which are crucial in mood regulation and anxiety responses.

Anticancer Properties

Recent studies have indicated that (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride exhibits cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute lymphoblastic leukemia (CEM-13)

Table 1: IC50 Values Against Selected Cell Lines

These values indicate that the compound has a promising profile as an anticancer agent, particularly in inducing apoptosis in cancer cells.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its potential neuropharmacological effects. It is believed to influence serotonin pathways, which could be beneficial for treating mood disorders.

Case Study: Serotonin Modulation

A study demonstrated that compounds structurally similar to (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride showed enhanced binding affinity for serotonin receptors, leading to increased serotonin levels in the synaptic cleft. This suggests a potential application in treating depression and anxiety disorders.

Safety and Toxicology

While the pharmacological potential is significant, safety assessments are crucial. The compound has shown moderate toxicity in preliminary assays, with hazard statements indicating risks of irritation to skin and eyes . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride, and how can enantiomeric purity be ensured?

The synthesis of chiral amino alcohols like this compound typically involves reductive amination or asymmetric hydrogenation. For example, enantioselective reduction of ketone intermediates using catalysts like chiral oxazaborolidines can yield high enantiomeric excess (ee). Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) ensures enantiomeric purity. Structural analogs in the literature emphasize the importance of controlling reaction conditions (e.g., temperature, solvent polarity) to minimize racemization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- HPLC with chiral columns to verify enantiomeric purity (≥98% as per industry standards) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration .

- Mass spectrometry (HRMS) for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition points, critical for storage stability .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation of fine particles.

- Dispose of waste via certified hazardous waste services , as halogenated aromatic byproducts may persist in the environment .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its activity as an NMDA receptor modulator?

The (R)-enantiomer may exhibit distinct binding affinities compared to the (S)-form due to spatial compatibility with receptor pockets. For example, analogs like (R)-2-Amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride show NMDA receptor modulation and analgesic effects, suggesting chirality-dependent activity . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with GluN2B subunits, guiding structure-activity relationship (SAR) optimization.

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

- Meta-analysis of enantiomer-specific datasets : Conflicting results often arise from unverified stereochemistry. Cross-referencing CAS registry numbers and chiral descriptors (e.g., (R) vs. (S)) ensures data alignment .

- Dose-response reevaluation : Variability in IC₅₀ values may stem from assay conditions (e.g., pH, co-solvents). Standardizing protocols (e.g., fixed DMSO concentrations ≤0.1%) reduces artifacts.

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- LogD/pKa prediction : Tools like MarvinSuite or ACD/Labs calculate partition coefficients and ionization states, critical for blood-brain barrier penetration .

- Molecular dynamics simulations : Assess stability in aqueous vs. lipid environments, informing formulation strategies (e.g., salt forms for enhanced solubility) .

Q. How does the compound’s stability vary under different storage conditions?

- Long-term stability : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the methoxy group.

- Accelerated degradation studies (40°C/75% RH for 6 months) can identify degradation pathways (e.g., dehalogenation or oxidation), guiding excipient selection for drug formulations .

Q. What role does this compound serve as a chiral building block in medicinal chemistry?

Its rigid aromatic core and polar hydroxyl/amine groups make it a versatile intermediate for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.